molecular formula C22H31FN2O2 B5038601 1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5038601
M. Wt: 374.5 g/mol
InChI Key: SSAYMPRTINNLQR-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of drugs known as GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity in the brain. By increasing GABA levels, this compound may help to reduce excessive neuronal activity, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal studies, this compound has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. This compound has also been shown to have anti-convulsant effects, and may be useful in the treatment of epilepsy. In addition, this compound has been shown to increase dopamine levels in the brain, which may be beneficial in the treatment of substance abuse disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which means that it can increase GABA levels in the brain without affecting other neurotransmitter systems. This makes this compound a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for research on 1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. In addition, further research is needed to determine the safety and efficacy of this compound in clinical trials, and to explore its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclohexylmethylamine with 3-(4-fluorophenyl)propanal to form an intermediate compound. The intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, this compound. The synthesis of this compound requires specialized equipment and expertise, and should only be performed by trained professionals in a laboratory setting.

Scientific Research Applications

1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Some of the conditions that this compound has been studied for include epilepsy, anxiety disorders, depression, and substance abuse disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. This compound has also been shown to have anti-convulsant effects, and may be useful in the treatment of epilepsy.

properties

IUPAC Name

1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN2O2/c23-20-11-8-17(9-12-20)7-4-14-24-22(27)19-10-13-21(26)25(16-19)15-18-5-2-1-3-6-18/h8-9,11-12,18-19H,1-7,10,13-16H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYMPRTINNLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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